Benzenamine,1-dimethylethyl)-N-hydroxy-4-methyl-
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Overview
Description
. This compound is part of the amine family, characterized by the presence of a nitrogen atom bonded to carbon atoms in various configurations. It is a derivative of benzenamine, where the amine group is substituted with a 1,1-dimethylethyl group and a hydroxy group at the para position relative to the methyl group.
Preparation Methods
The synthesis of Benzenamine,1-dimethylethyl)-N-hydroxy-4-methyl- typically involves the reaction of 4-methylbenzenamine with tert-butyl hydroperoxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or copper salts, to facilitate the formation of the N-hydroxy group. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Benzenamine,1-dimethylethyl)-N-hydroxy-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the N-hydroxy group to an amine group. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions often require catalysts like sulfuric acid or iron(III) chloride.
Major Products: The major products formed from these reactions include nitroso compounds, nitro compounds, and various substituted derivatives of the original compound
Scientific Research Applications
Benzenamine,1-dimethylethyl)-N-hydroxy-4-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Benzenamine,1-dimethylethyl)-N-hydroxy-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. For example, it may inhibit enzymes involved in oxidative stress responses, leading to increased cellular resistance to oxidative damage .
Comparison with Similar Compounds
Benzenamine,1-dimethylethyl)-N-hydroxy-4-methyl- can be compared with other similar compounds, such as:
Benzenamine, N,N-dimethyl-: This compound has a similar structure but lacks the hydroxy group, resulting in different chemical properties and reactivity.
Aniline: A simpler amine with no additional substituents, used widely in the production of dyes and chemicals.
N,N-Dimethylaniline: Similar to Benzenamine,1-dimethylethyl)-N-hydroxy-4-methyl-, but with two methyl groups attached to the nitrogen atom instead of a hydroxy group.
The uniqueness of Benzenamine,1-dimethylethyl)-N-hydroxy-4-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
23819-52-5 |
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Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
N-tert-butyl-N-(4-methylphenyl)hydroxylamine |
InChI |
InChI=1S/C11H17NO/c1-9-5-7-10(8-6-9)12(13)11(2,3)4/h5-8,13H,1-4H3 |
InChI Key |
QEUYWYSHPWRQMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(C)(C)C)O |
Origin of Product |
United States |
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